molecular formula C8H10N2 B187345 Indolin-6-amine CAS No. 15918-79-3

Indolin-6-amine

Cat. No.: B187345
CAS No.: 15918-79-3
M. Wt: 134.18 g/mol
InChI Key: UMXPKGQJQAQXLU-UHFFFAOYSA-N
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Description

Indolin-6-amine is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-6-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 6-nitroindole using a suitable reducing agent such as palladium on carbon in the presence of hydrogen gas can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and reaction conditions is optimized to ensure high yield and purity. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Oxidative Cross-Coupling Reactions

Indolin-6-amine participates in radical-mediated oxidative coupling with nitroarenes under mild conditions. Key findings include:

Reaction ConditionsProducts FormedYieldKey Observations
O₂ (oxidant), DMF, −30°C, tBuOKpara-Substituted aryl amines52–85%Exclusive para-selectivity due to intramolecular 1,4-hydrogen atom shift
Substrate: Nitrobenzene (2a)3b-1 (C₈H₁₀N₂O₂)85%Radical recombination confirmed via EPR studies

This reaction proceeds through:

  • Deprotonation/oxidation to generate an aminyl radical.

  • Intramolecular H-shift (BDE ~73 kcal/mol) to form a benzylic radical.

  • Radical recombination with nitroarenes .

Asymmetric Hydroxylamine Formation

Titanium(salalen)-catalyzed kinetic resolution enables enantioselective oxygenation:

Catalyst Systemee of Recovered IndolineConversion (%)Selectivity Factor (s)
Ti(salalen) C6 , H₂O₂Up to 99% ee (R-config)50–607.2–9.8
  • Mechanism:

    • Formation of μ-oxo-μ-peroxo titanium intermediate.

    • Nucleophilic attack by indoline nitrogen on electrophilic oxygen .

  • Steric effects from binaphthyl ligands dictate enantioselectivity .

Sulfonylation

Regioselective chlorosulfonation at C6 occurs under controlled conditions:

ReagentTemperatureProductApplication
ClSO₃H (neat)65–70°C5-Halo-6-sulfonyl chloridesDapE enzyme inhibitors
  • Key Insight : Steric preference for C6 over C7 due to N-acetyl group directing effects .

Bromination/Chlorination

Halogenation at C5 precedes further functionalization:

Halogenation MethodYield (%)Product
NBS, NH₄OAc (cat.)835-Bromo-indoline
NCS (flow synthesis)755-Chloro-indoline

Multicomponent Reactions

This compound serves as a nucleophile in Mannich-type reactions:

ComponentsCatalystProduct ClassYield Range
Aldehyde, alcohol, this compoundFe(NO₃)₃/TEMPO3-Substituted indoles 72–98%
  • Mechanism :

    • Iminium ion formation from aldehyde and alcohol.

    • Nucleophilic attack by this compound .

Catalytic Reductive Alkynylation

A tris-catalysis system (Pd/Cu/N-Boc-l-proline) enables asymmetric alkynylation:

SubstrateCatalystee (%)Yield (%)
Secondary amidesCu(OAc)₂, N-Boc-l-proline8865–78
  • Key Step : N-Boc-l-proline activates imine intermediates via hydrogen bonding, enabling si-face selectivity .

Stability and Side Reactions

  • Oxidative Degradation : Under strong acidic or oxidative conditions (e.g., H₂O₂), this compound undergoes decomposition to isoquinoline derivatives .

  • Thermal Sensitivity : Prolonged heating above 100°C leads to ring-opening reactions, particularly in polar aprotic solvents .

Scientific Research Applications

Table 1: Common Synthesis Methods for Indolin-6-amine Derivatives

Synthesis MethodDescriptionReference
Condensation ReactionReaction of indole with amines under acidic conditions
Metal-Catalyzed CouplingUse of palladium or nickel catalysts for cross-coupling
Photocatalytic OxidationUtilization of light to facilitate oxidation reactions

Biological Applications

This compound and its derivatives have shown promising biological activities, particularly in the fields of cancer therapy and antimicrobial research.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study:
A series of indolin derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. They have been found to inhibit bacterial enzymes such as DapE, which is crucial for bacterial cell wall synthesis.

Case Study:
A high-throughput screening identified several indoline sulfonamide derivatives as effective DapE inhibitors, with some showing over 20% inhibition at low concentrations .

Medicinal Chemistry Applications

This compound serves as a scaffold for drug development due to its ability to interact with various biological targets.

Drug Development

Several indoline-based drugs have been approved for clinical use, highlighting the compound's potential in therapeutic applications. Notable examples include:

  • Vinflunine : Used in treating transitional cell carcinoma.
  • Physostigmine : Employed for glaucoma and anticholinergic toxicity.
  • Lumateperone : Investigated for schizophrenia treatment.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of specialty chemicals and agrochemicals.

Material Science

The compound's unique chemical properties make it suitable for creating new materials with specific functionalities, such as sensors or catalysts in organic reactions .

Interaction with Biological Targets

Indolin derivatives often interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant cellular effects, including apoptosis in cancer cells and inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of Indolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amine group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Indolin-6-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound and its derivatives interact with various biological targets, influencing several biochemical pathways. The compound exhibits multiple mechanisms of action:

  • Receptor Binding : this compound derivatives have shown high affinity for various receptors, including neuropeptide Y receptors, which are implicated in numerous physiological processes such as appetite regulation and anxiety.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammatory and cancer pathways. For instance, it inhibits cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play significant roles in inflammation and tumor progression .

This compound exhibits notable biochemical properties that contribute to its biological activity:

PropertyDescription
Molecular Formula C9H10N2
Solubility Soluble in organic solvents; limited solubility in water
Stability Generally stable under standard laboratory conditions; stability influenced by pH and temperature.

Biological Activities

This compound has demonstrated a range of biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines at low concentrations .
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation. In animal models, derivatives administered at low doses effectively inhibited lipopolysaccharide (LPS)-induced cytokine production, suggesting their potential use in treating inflammatory diseases .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related damage. Some derivatives exhibited potent antioxidant activity, outperforming traditional antioxidants at similar concentrations .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Kinetic Resolutions : A study focused on the kinetic resolution of indoline derivatives through non-enzymatic acylation methods demonstrated the potential for synthesizing enantiomerically pure compounds with enhanced biological activities .
  • DapE Inhibition : Research identified indoline sulfonamide derivatives as effective inhibitors of DapE, an enzyme critical for bacterial cell wall synthesis. These inhibitors showed promising IC50 values, indicating their potential as antibacterial agents .
  • Therapeutic Applications : The versatility of indoline compounds was highlighted in a review discussing their applications across various therapeutic areas, including oncology and infectious diseases. Compounds derived from indoline structures have been linked to approved drugs for conditions such as advanced bladder cancer and schizophrenia .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Indolin-6-amine derivatives, and how can their purity be validated?

  • Methodological Answer : this compound derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 1-(6-(4-Phenoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)this compound was prepared using (4-phenoxyphenyl)boronic acid and a thienopyrimidine precursor under palladium catalysis . Purity validation involves high-resolution mass spectrometry (HRMS), HPLC with UV detection (>95% purity), and 1H^1H/13C^{13}C NMR spectroscopy to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 8.63 ppm for thienopyrimidine protons) and coupling constants to confirm substitution patterns .
  • Mass spectrometry : HRMS (e.g., m/z 437.1418 [M+H]+^+) validates molecular formulae .
  • UV-Vis spectroscopy : Monitor λmax\lambda_{\text{max}} shifts to assess electronic interactions in conjugated systems.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Containment : Use fume hoods to avoid dust/aerosol inhalation; mix spills with sand/vermiculite for disposal .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in sealed containers under inert gas (e.g., N2_2) in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands like SPhos for cross-coupling efficiency.
  • Solvent optimization : Compare DMF, THF, and toluene to balance reaction rate and byproduct formation.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80–120°C for 2–4 hours) .

Q. What strategies resolve contradictions in reported biological activities of this compound-based compounds (e.g., BTK inhibition vs. off-target effects)?

  • Methodological Answer :

  • Dose-response assays : Perform IC50_{50} titrations across multiple cell lines to distinguish target-specific effects .
  • Selectivity profiling : Use kinase panels to identify off-target interactions (e.g., EGFR, JAK2).
  • Structural modeling : Compare docking poses of derivatives (e.g., compound 15a vs. 16a ) to explain activity differences .

Q. How should researchers design a systematic review to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Database selection : Prioritize PubMed, Web of Science, and Cochrane Library for comprehensive retrieval; avoid overreliance on Google Scholar due to reproducibility limitations .
  • Inclusion criteria : Define studies with in vitro/in vivo data, IC50_{50} values, and toxicity profiles.
  • Bias mitigation : Use PRISMA guidelines for transparent reporting and risk-of-bias assessment tools (e.g., ROB2) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Retrosynthetic analysis : Employ tools like Synthia or Reaxys to identify feasible precursors and reaction steps.
  • Molecular dynamics : Simulate solvent effects on transition states for Suzuki-Miyaura reactions .

Q. Methodological and Ethical Considerations

Q. How can researchers formulate hypothesis-driven research questions for studying this compound’s mechanism of action?

  • Methodological Answer :

  • PICO framework : Define Population (e.g., cancer cell lines), Intervention (this compound derivatives), Comparison (standard inhibitors), Outcome (apoptosis rate) .
  • Gap analysis : Use literature reviews to identify understudied targets (e.g., non-kinase pathways) .

Q. What are the best practices for documenting and reproducing this compound experimental procedures?

  • Methodological Answer :

  • Electronic lab notebooks (ELNs) : Record reagent lot numbers, instrument calibration data, and environmental conditions (humidity/temperature).
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized this compound batches?

  • Methodological Answer :
  • Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks for NMR calibration.
  • Batch comparison : Statistically analyze peak integrals (e.g., ANOVA) to identify significant variations.
  • Impurity profiling : Employ LC-MS to detect trace byproducts (e.g., dehalogenated intermediates) .

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXPKGQJQAQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-nitroindoline (1 g, 6.1 mmol) in 50 mL of ethyl acetate was hydrogenated under an atmosphere of hydrogen with Pd-C 10% (100 mg) at rt for 3 h. Filtration over celite afforded 1.0 g (98%) of 6-aminoindoline. Data for 6-aminoindoline: 1H NMR (400 MHz, CDCl3) 7.40 (d, J=7.4, 1H), 6.05 (d, J=2.0, 1H), 6.03 (d, J=7.5, 1H), 3.67 (bs, 1H), 3.49 (t, J=8.1, 2H), 3.48 (bs, 2H), 2.90 (t, J=8.2, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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